Noboritomycin-B
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Overview
Description
Noboritomycin-B is a polyether antibiotic isolated from the bacterium Streptomyces noboritoensis. It is structurally related to Noboritomycin-A, with the primary difference being an ethyl substituent on the aromatic ring in place of a methyl group . This compound exhibits activity against Gram-positive bacteria and is effective against Eimeria tenella, a parasite causing chicken coccidiosis .
Preparation Methods
Noboritomycin-B is typically isolated from the fermentation broth of Streptomyces noboritoensis. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route for this compound has not been extensively documented, but it involves complex organic synthesis due to its polyether structure.
Chemical Reactions Analysis
Noboritomycin-B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its antibiotic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Noboritomycin-B has several scientific research applications:
Chemistry: It serves as a model compound for studying polyether antibiotics and their synthesis.
Biology: Researchers use it to investigate the mechanisms of antibiotic resistance in Gram-positive bacteria.
Medicine: Its effectiveness against makes it a potential candidate for developing treatments for chicken coccidiosis.
Industry: This compound can be used in the agricultural sector to control bacterial infections in livestock.
Mechanism of Action
Noboritomycin-B exerts its effects by acting as an ionophore, facilitating the transport of ions across cell membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound targets the cell membrane and interferes with essential cellular processes, making it effective against Gram-positive bacteria .
Comparison with Similar Compounds
Noboritomycin-B is structurally similar to other polyether antibiotics such as salinomycin and lasalocid. it is unique due to its specific substituents on the aromatic ring and its distinct biological activity profile . Similar compounds include:
Salinomycin: Known for its anticancer properties.
Lasalocid: Used as a feed additive to control coccidiosis in poultry.
Monensin: Another polyether antibiotic with applications in veterinary medicine.
This compound stands out due to its specific activity against Eimeria tenella
Properties
CAS No. |
68508-46-3 |
---|---|
Molecular Formula |
C44H66O14 |
Molecular Weight |
819.0 g/mol |
IUPAC Name |
6-[(4R,6S)-8-[(2R,9S,10S,12R)-3-[(4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-3-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C44H66O14/c1-12-28-14-15-29(33(36(28)49)40(50)51)21(3)18-22(4)34(47)25(7)35(48)26(8)37-23(5)19-24(6)43(56-37)17-16-31(46)44(58-43)27(9)39(53-11)42(10,57-44)32-20-30(45)38(55-32)41(52)54-13-2/h14-17,21-27,30-32,34,37-39,45-47,49H,12-13,18-20H2,1-11H3,(H,50,51)/t21?,22-,23+,24-,25+,26?,27?,30-,31?,32?,34?,37+,38?,39-,42?,43?,44?/m1/s1 |
InChI Key |
AFGBEDQMTFPVJS-SYEWQBDDSA-N |
Isomeric SMILES |
CCC1=C(C(=C(C=C1)C(C)C[C@@H](C)C([C@H](C)C(=O)C(C)[C@@H]2[C@H](C[C@H](C3(O2)C=CC(C4(O3)C([C@H](C(O4)(C)C5C[C@H](C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(C)CC(C)C(C(C)C(=O)C(C)C2C(CC(C3(O2)C=CC(C4(O3)C(C(C(O4)(C)C5CC(C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O |
Origin of Product |
United States |
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